molecular formula C5H9ClO3 B14463887 1-Chlorobut-3-en-2-ol;formic acid CAS No. 73900-49-9

1-Chlorobut-3-en-2-ol;formic acid

Cat. No.: B14463887
CAS No.: 73900-49-9
M. Wt: 152.57 g/mol
InChI Key: SHLTVYJXNBZSCI-UHFFFAOYSA-N
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Description

1-Chlorobut-3-en-2-ol;formic acid is a compound that combines the properties of both 1-chlorobut-3-en-2-ol and formic acid. The molecular formula for this compound is C5H9ClO3, and it has a molecular weight of 152.576 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated butenol moiety and a formate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorobut-3-en-2-ol can be synthesized through the chlorination of but-3-en-2-ol. The reaction typically involves the use of hydrochloric acid or other chlorinating agents under controlled conditions to ensure the selective chlorination of the butenol .

Formic acid can be produced industrially through the hydrolysis of methyl formate, which is derived from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs under high pressure and temperature .

Industrial Production Methods

The industrial production of 1-chlorobut-3-en-2-ol;formic acid involves the combination of the two components through esterification. This process typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between 1-chlorobut-3-en-2-ol and formic acid .

Chemical Reactions Analysis

Types of Reactions

1-Chlorobut-3-en-2-ol;formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chlorobut-3-en-2-ol;formic acid has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chlorobut-3-en-2-ol;formic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chlorobut-3-en-2-ol;formic acid is unique due to its combination of a chlorinated butenol and a formate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

73900-49-9

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

1-chlorobut-3-en-2-ol;formic acid

InChI

InChI=1S/C4H7ClO.CH2O2/c1-2-4(6)3-5;2-1-3/h2,4,6H,1,3H2;1H,(H,2,3)

InChI Key

SHLTVYJXNBZSCI-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCl)O.C(=O)O

Origin of Product

United States

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